3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol CAS 767629-92-5 properties
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol CAS 767629-92-5 properties
A Strategic Fluorinated Building Block for Medicinal Chemistry
Executive Summary
3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol (CAS 767629-92-5) is a specialized bifunctional building block bridging the gap between lipophilic modulation and physicochemical optimization. Unlike standard amino alcohols, the presence of the 2,2,2-trifluoroethyl group fundamentally alters the electronic landscape of the amine, significantly reducing basicity (
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The integration of the trifluoroethyl moiety creates a "fluorine effect," acting as a bioisostere for ethyl or isopropyl groups while introducing strong electron-withdrawing character.[1]
| Property | Value / Description |
| CAS Number | 767629-92-5 |
| IUPAC Name | 3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol |
| Molecular Formula | |
| Molecular Weight | 157.14 g/mol |
| Predicted | ~5.4 – 5.9 (vs. ~10.5 for non-fluorinated analog) |
| Predicted LogP | ~0.5 – 0.8 (Modulated lipophilicity) |
| Appearance | Colorless to pale yellow viscous liquid |
| Solubility | Soluble in alcohols, DCM, THF; moderate water solubility |
| Reactivity Class | Weak Nucleophile / Primary Alcohol |
The "Fluorine Effect" on Basicity
The most critical feature of this molecule is the reduced basicity of the secondary amine. The strong inductive effect (
-
Standard Secondary Amine:
(Protonated at physiological pH). -
Trifluoroethyl Amine:
(Significant fraction neutral at physiological pH).
Impact: This allows the amine to penetrate lipid bilayers more effectively than its non-fluorinated counterparts, a crucial advantage for CNS-targeted drugs.
Synthetic Utility & Mechanisms[1]
This compound serves as a dual-handle scaffold. The primary alcohol allows for attachment to core pharmacophores (via Mitsunobu or alkylation), while the secondary amine remains available for further functionalization, albeit with reduced nucleophilicity.[1]
Mechanistic Workflow
The following diagram illustrates the primary synthetic routes to access and utilize CAS 767629-92-5.
Figure 1: Synthesis and reactivity profile. Route A represents the most direct industrial approach.[1]
Experimental Protocols
Protocol A: Synthesis via Alkylation (Recommended)
Rationale: Direct alkylation is cost-effective and scalable. The reduced nucleophilicity of the trifluoroethylamine requires forcing conditions or the use of a more reactive alkyl halide.
Reagents:
-
2,2,2-Trifluoroethylamine (1.2 equiv)[1]
-
3-Bromo-1-propanol (1.0 equiv)
-
Potassium Carbonate (
, 2.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with 3-bromo-1-propanol (10 mmol) and anhydrous MeCN (50 mL).
-
Base Addition: Add
(20 mmol) and stir at room temperature for 10 minutes. -
Amine Addition: Add 2,2,2-trifluoroethylamine (12 mmol) dropwise. Note: Trifluoroethylamine is volatile (bp ~37°C); use a reflux condenser cooled to -10°C or a sealed pressure vessel.
-
Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; amine may be faint due to low basicity).
-
Workup: Filter off solids. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).[1]
Protocol B: Utilization in Mitsunobu Coupling
Rationale: The alcohol moiety is a prime candidate for Mitsunobu reactions to attach the linker to phenols or heterocycles.
Reagents:
-
Target Phenol (1.0 equiv)
-
CAS 767629-92-5 (1.2 equiv)
-
Triphenylphosphine (
, 1.5 equiv)[1] -
DIAD or DEAD (1.5 equiv)
-
Solvent: THF (anhydrous)
Step-by-Step Methodology:
-
Dissolve the Phenol, CAS 767629-92-5, and
in anhydrous THF under . -
Cool to 0°C.
-
Add DIAD dropwise over 15 minutes.
-
Allow to warm to room temperature and stir overnight.
-
Critical Note: The secondary amine does not require protection during Mitsunobu conditions due to its reduced nucleophilicity and steric bulk, preventing self-alkylation in most cases.
Medicinal Chemistry Applications
The strategic value of CAS 767629-92-5 lies in its ability to solve specific DMPK (Drug Metabolism and Pharmacokinetics) issues.
1. Metabolic Blocking
The trifluoroethyl group prevents oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes. The C-F bonds are metabolically robust, extending the half-life (
2. Permeability Enhancement
By lowering the
Figure 2: The medicinal chemistry logic flow for selecting this building block.
Safety & Handling (SDS Highlights)
While specific comprehensive toxicological data for this CAS is limited, handle as a Functionalized Fluoroalkyl Amine .[1]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319). potentially harmful if swallowed.[2][3][4]
-
Storage: Store in a cool, dry place under inert atmosphere (
). Amine functionality can absorb over time (carbamate formation), though less avidly than non-fluorinated amines.[1] -
Incompatibilities: Strong oxidizing agents, acid chlorides, anhydrides.[1]
References
-
PubChem. Ethanamine, 2,2,2-trifluoro- (Compound Summary). National Library of Medicine. [Link] (Accessed 2026-02-23). Source for pKa values of the trifluoroethyl amine substructure.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]. Authoritative review on the "fluorine effect" and pKa modulation.
-
Organic Syntheses. General procedures for alkylation of amines.[Link]. Standard protocols adapted for Protocol A.
